

Application Note: Analysis of PCB 179 via EPA Method 1628

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Compound of Interest

Compound Name:	2,2',3,3',5,5',6- Heptachlorobiphenyl
CAS No.:	52663-67-9
Cat. No.:	B1594149

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High-Precision Determination of 2,3,3',5,5'-Pentachlorobiphenyl using Low-Resolution Isotope Dilution GC/MS

Part 1: Executive Summary & Methodological Context

The Strategic Shift to Method 1628 Historically, PCB analysis forced laboratories to choose between the low-cost, low-specificity Aroclor method (EPA 8082) and the high-cost, high-specificity High-Resolution Mass Spectrometry method (EPA 1668C). EPA Method 1628 bridges this gap. It utilizes Low-Resolution GC/MS (LRGC/LRMS) operating in Selected Ion Monitoring (SIM) mode, combined with Isotope Dilution Quantitation.

Why PCB 179? PCB 179 (2,3,3',5,5'-Pentachlorobiphenyl) is a non-dioxin-like congener often overlooked in WHO-12 focused studies. However, it serves as a critical marker for:

- **Weathering Analysis:** Its persistence relative to other PeCBs helps map historical contamination timelines.

- **Source Identification:** It distinguishes specific industrial Aroclor formulations (e.g., Aroclor 1254) from non-Aroclor sources (e.g., pigment byproducts).

Technical Challenge: Unlike Method 1668C (HRMS), Method 1628 lacks the mass resolution (>10,000) to physically separate isobaric interferences. Therefore, this protocol emphasizes rigorous sample cleanup and precise SIM window definitions to isolate PCB 179 from co-eluting congeners and matrix interferences.

Part 2: Scientific Principles & Workflow Visualization

The Isotope Dilution Principle

Method 1628 mandates the use of Carbon-13 labeled analogs. Since a specific

-PCB 179 is not always standard in the primary 29-compound spiking mix, this protocol utilizes the Homolog-Specific Quantitation principle. PCB 179 (a Pentachlorobiphenyl) is quantified against a labeled Pentachlorobiphenyl surrogate (typically

-PCB 118 or

-PCB 105) that elutes in the same retention time window.

Mechanism:

Where

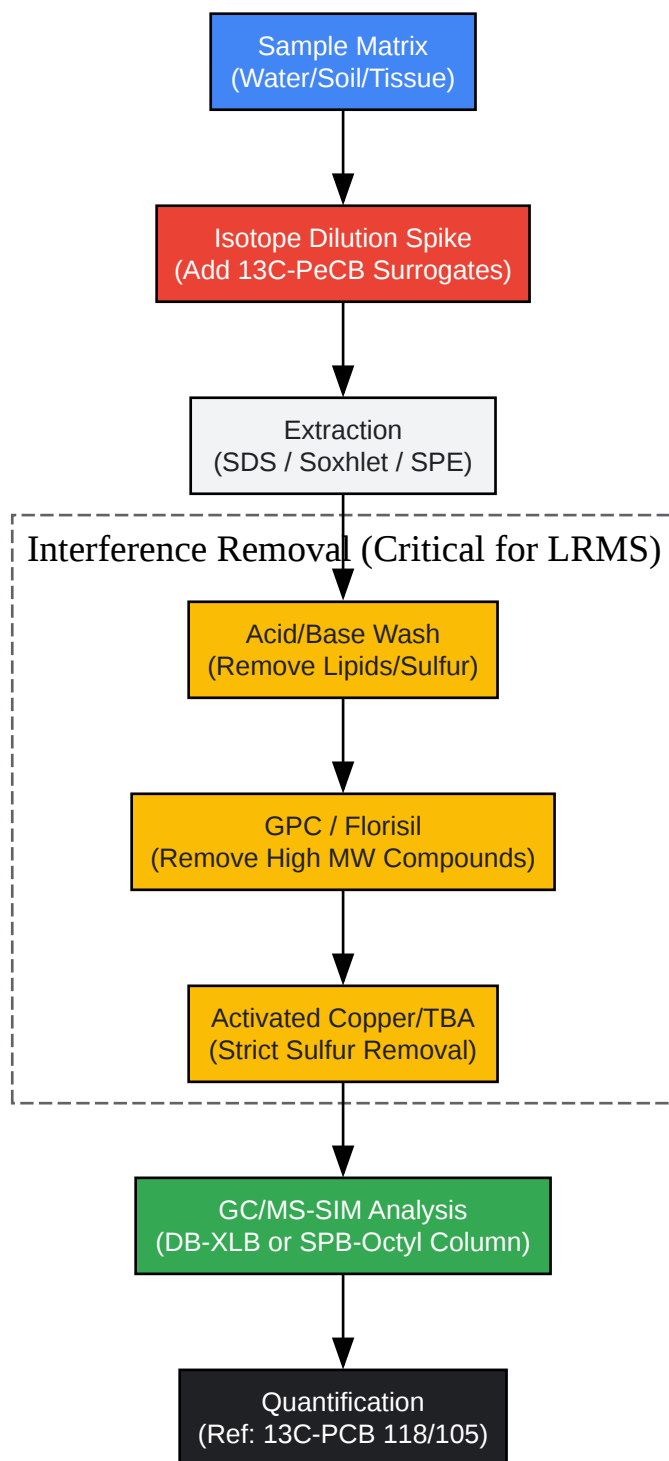
is concentration,

is peak area, and

is the Relative Response Factor.

Experimental Workflow Diagram

The following diagram outlines the critical path for PCB 179 isolation, highlighting the cleanup steps required to compensate for Low-Resolution MS limitations.



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Caption: Workflow emphasizing the multi-stage cleanup required to ensure PCB 179 specificity in Low-Resolution MS (Method 1628).

Part 3: Detailed Experimental Protocol

1. Sample Preparation & Spiking

- Objective: Equilibration of the sample with the labeled internal standard prior to extraction to account for all losses.
- Protocol:
 - Weigh 10g (solid) or 1L (aqueous) sample.
 - Spiking: Add 2.0 ng of the LCS-1628 spiking solution (containing -PCB 105, 118, and 126—the PeCB references).
 - Equilibration: Allow to stand for 1-2 hours. This step is non-negotiable; insufficient equilibration leads to poor recovery correlation.

2. Extraction (Matrix Dependent)

- Aqueous: Solid Phase Extraction (SPE) using C18 disks is preferred for speed and emulsion reduction.
- Solids/Tissue: Soxhlet extraction (16-24 hours) with Methylene Chloride:Hexane (1:1) is the gold standard for exhaustive extraction of weathered PCBs.

3. Cleanup Strategy (The "Method 1628" Differentiator)

Unlike HRMS, LRMS cannot resolve sulfur or bulk lipid interferences spectrally. Chemical resolution is required.

- Step A: Acid/Base Silica (Lipid Removal)
 - Pass extract through a layered silica column (Acid Silica - Neutral Silica - Base Silica).
 - Why: Removes oxidizable lipids that cause baseline lift in SIM mode.
- Step B: Sulfur Cleanup (Mandatory)
 - Method: Tetrabutylammonium (TBA) sulfite or activated copper powder.

- Criticality: Sulfur (S8) elutes near PCB congeners and has abundant ions that can saturate the detector, masking the trace PCB 179 signal.
- Step C: Florisil Fractionation
 - Elute with Hexane to recover PCBs while retaining polar pesticides.

4. Instrumental Analysis (GC/MS-SIM)

Gas Chromatography Parameters:

- Column: DB-XLB (60m x 0.25mm x 0.25 μ m) or SPB-Octyl.
 - Note: On a standard DB-5 column, PCB 179 may co-elute with PCB 118 or 105. The DB-XLB phase offers superior resolution for pentachlorobiphenyls.
- Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
- Oven Program:
 - 80°C (hold 1 min)
 - 15°C/min to 150°C
 - 2.5°C/min to 290°C (Optimized for congener separation)
 - Hold 5 min.

Mass Spectrometry (SIM) Parameters for PCB 179: Method 1628 relies on monitoring the molecular ion cluster. For Pentachlorobiphenyls (PeCB), the primary ions are crucial.

Parameter	Value	Description
Target Analyte	PCB 179 (PeCB)	Pentachlorobiphenyl
Primary Ion (Quant)	325.88 m/z	[M+2] ⁺ ion (Most abundant)
Secondary Ion (Conf)	327.88 m/z	[M+4] ⁺ ion
Labeled Analog	-PeCB	Reference Standard
Labeled Quant Ion	337.92 m/z	[M+2] ⁺ for ¹³ C-PeCB
Dwell Time	25-50 ms	Ensure >10 points per peak

Part 4: Data Analysis & Quality Assurance[1]

Identification Criteria

To positively identify PCB 179 under Method 1628, the following "Self-Validating" criteria must be met:

- Retention Time: Within ± 0.1 minutes of the expected RT (relative to the labeled analog).
- Ion Ratio: The ratio of area 325.88 / 327.88 must be $1.55 \pm 15\%$ (Theoretical ratio for 5 chlorines).
 - Failure Mode: If the ratio deviates (e.g., < 1.3), it indicates co-elution with a Tetrachlorobiphenyl or matrix interference.
- Signal-to-Noise: $> 3:1$ for detection; $> 10:1$ for quantitation.

Quantification Calculation

PCB 179 is quantified using the Isotope Dilution method against the labeled Pentachlorobiphenyl internal standard (e.g.,

-PCB 118).

Concentration (

):

Where:

- = Area of PCB 179 (m/z 325.88 + 327.88)
- = Area of Labeled Internal Standard
- = Concentration of Internal Standard
- = Relative Response Factor derived from Initial Calibration (ICAL).

QC Requirements (Method 1628 Specifics)

- OPR (Ongoing Precision and Recovery): A spike of native PCB 179 into a clean matrix must yield 70-130% recovery.
- Labeled Compound Recovery: The

-PeCB analog must show 25-150% recovery. Low recovery indicates extraction inefficiency or ion suppression.
- Blank Analysis: PCB 179 must be < 1/3 the Regulatory Limit (ML) in the method blank.

Part 5: References

- U.S. Environmental Protection Agency. (2021).[1][2][3] Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution GC/MS using Selected Ion Monitoring.[1][4][5] EPA Office of Water.[6] [\[Link\]](#)
- SGS AXYS. (2021).[2][3] Validation of EPA Method 1628 for PCB Congeners. SGS Environmental Analytics. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2010).[7][8] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[7][8] (Provided for comparative context regarding congener elution). [\[Link\]](#)[7][8]

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